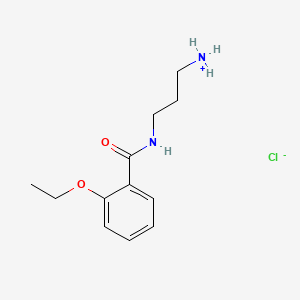
N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride is a chemical compound with a unique structure that combines an aminopropyl group with an ethoxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride typically involves the reaction of o-ethoxybenzoic acid with 3-aminopropylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in an appropriate solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminopropyl group can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the ethoxybenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(3-Aminopropyl)methacrylamide hydrochloride
- N-(3-Aminopropyl)-N,N-dimethylpropane-1,3-diamine
- N-isopropylacrylamide
Comparison: N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride is unique due to the presence of both an aminopropyl group and an ethoxybenzamide moiety. This combination provides distinct chemical and biological properties compared to similar compounds. For example, N-(3-Aminopropyl)methacrylamide hydrochloride lacks the ethoxybenzamide moiety, which may result in different binding affinities and biological activities.
Propriétés
Numéro CAS |
78109-73-6 |
|---|---|
Formule moléculaire |
C12H19ClN2O2 |
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
3-[(2-ethoxybenzoyl)amino]propylazanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-2-16-11-7-4-3-6-10(11)12(15)14-9-5-8-13;/h3-4,6-7H,2,5,8-9,13H2,1H3,(H,14,15);1H |
Clé InChI |
RGPFQESYIAGZEA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NCCC[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


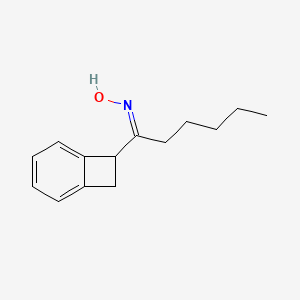

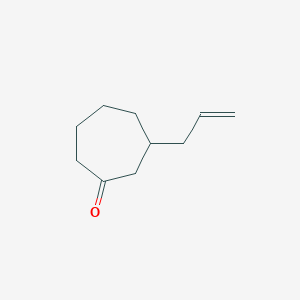
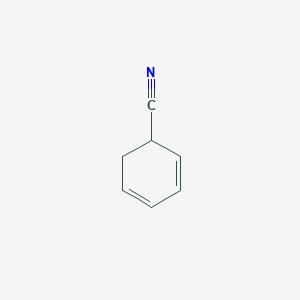
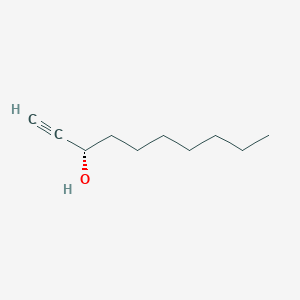
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
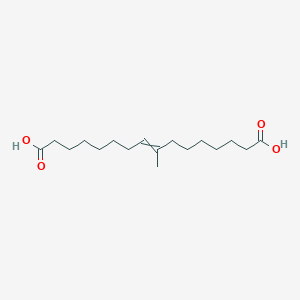
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
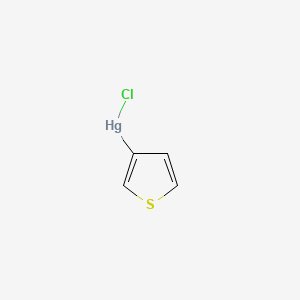
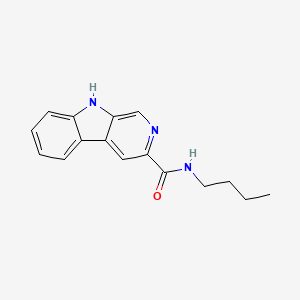

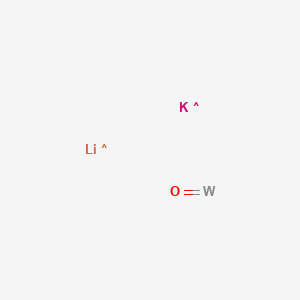
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)

